

N-(4-Chlorophenyl)-2-cyanoacetamide: A Versatile Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: *N*-(4-Chlorophenyl)-2-cyanoacetamide

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Abstract

N-(4-Chlorophenyl)-2-cyanoacetamide is a highly valuable and reactive chemical intermediate that has garnered significant attention in medicinal chemistry. Its unique structural features, comprising a chlorophenyl ring, an amide linkage, and a cyanoacetamide moiety, make it an exceptional starting point for the synthesis of a diverse array of heterocyclic compounds. The presence of the electrophilic cyano and carbonyl groups, coupled with an active methylene group, provides multiple reaction sites for cyclization and derivatization. This guide provides a comprehensive overview of the applications of **N-(4-Chlorophenyl)-2-cyanoacetamide**, detailing its synthesis, its role as a pharmacophore in anticancer, antimicrobial, and anti-inflammatory drug development, and providing detailed, field-tested protocols for its synthesis and biological evaluation.

Compound Profile and Synthetic Strategy

N-(4-Chlorophenyl)-2-cyanoacetamide (CAS No: 17722-17-7) is a stable, crystalline solid that serves as a cornerstone for combinatorial chemistry and targeted synthesis.^{[1][2]} Its utility stems from its straightforward synthesis and its inherent reactivity, which allows for the construction of complex molecular architectures.

Table 1: Physicochemical Properties of **N-(4-Chlorophenyl)-2-cyanoacetamide**

Property	Value	Reference
CAS Number	17722-17-7	[1] [3]
Molecular Formula	C ₉ H ₇ CIN ₂ O	[2]
Molecular Weight	194.62 g/mol	[3]
Melting Point	207-209 °C	[2]
Appearance	Crystalline solid	N/A
SMILES	N#CCC(=O)Nc1ccc(Cl)cc1	[2] [3]

Rationale for Synthetic Approach

The most common and efficient synthesis of **N-(4-Chlorophenyl)-2-cyanoacetamide** involves the condensation of 4-chloroaniline with a cyanoacetic acid ester, such as ethyl cyanoacetate. [\[2\]](#) This method is favored for its high yield and the ready availability of starting materials. The reaction is a nucleophilic acyl substitution where the amino group of 4-chloroaniline attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the stable amide bond.

Protocol 1: Laboratory Synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide

Objective: To synthesize **N-(4-Chlorophenyl)-2-cyanoacetamide** from 4-chloroaniline and ethyl cyanoacetate.

Materials:

- 4-Chloroaniline (1.0 eq)
- Ethyl cyanoacetate (1.1 eq)
- Xylene or Toluene (as solvent)
- Round-bottom flask equipped with a reflux condenser and Dean-Stark trap

- Heating mantle
- Magnetic stirrer
- Ethanol (for recrystallization)
- Standard laboratory glassware
- Filtration apparatus (Büchner funnel)

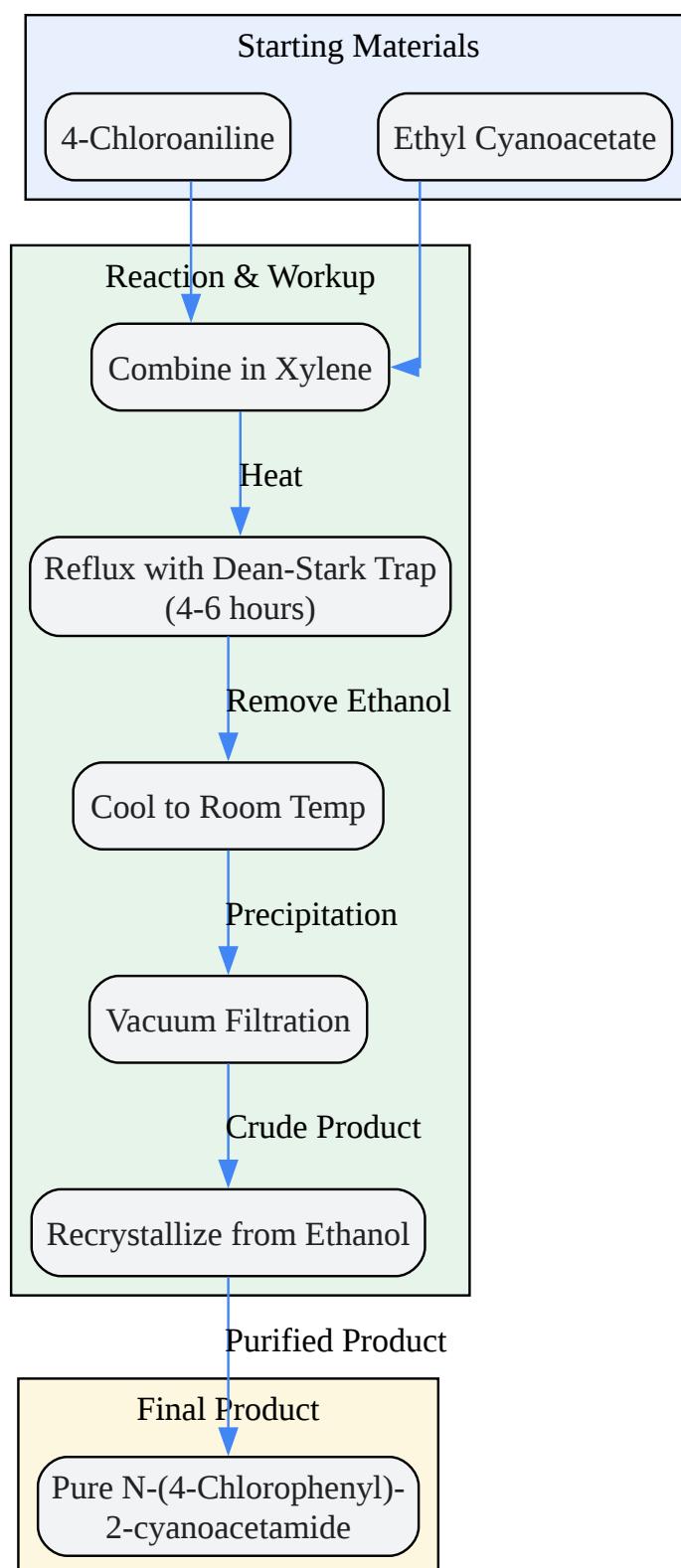
Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, combine 4-chloroaniline (e.g., 12.75 g, 0.1 mol) and ethyl cyanoacetate (e.g., 12.44 g, 0.11 mol).
- Solvent Addition: Add 100 mL of xylene to the flask. The solvent facilitates the reaction and allows for the azeotropic removal of the ethanol byproduct.
- Reflux: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 140°C for xylene) using a heating mantle.
- Monitoring: The reaction progress can be monitored by observing the collection of ethanol in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when no more ethanol is collected.
- Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will precipitate out of the solution as a solid.
- Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol or hexane to remove residual xylene and unreacted starting materials.
- Purification: Recrystallize the crude product from hot ethanol to obtain pure **N-(4-Chlorophenyl)-2-cyanoacetamide** as a crystalline solid.
- Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point (expected: 207-209 °C) and using

spectroscopic methods (^1H NMR, ^{13}C NMR, IR).

Causality and Self-Validation:

- Using a slight excess of ethyl cyanoacetate ensures the complete consumption of the 4-chloroaniline.
- The Dean-Stark trap is critical for driving the reaction equilibrium towards the product side by removing ethanol as it forms.
- Recrystallization is a self-validating purification step; a sharp, consistent melting point of the final crystals indicates high purity.

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Caption: Workflow for the synthesis of **N-(4-Chlorophenyl)-2-cyanoacetamide**.

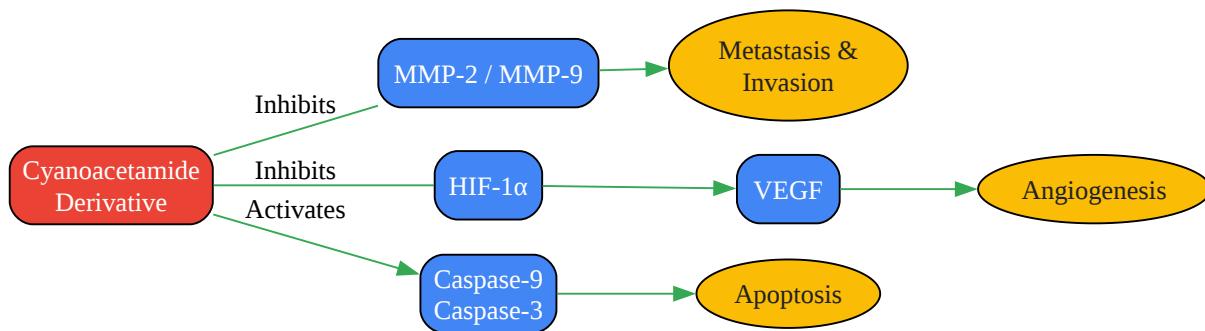
Applications in Anticancer Drug Discovery

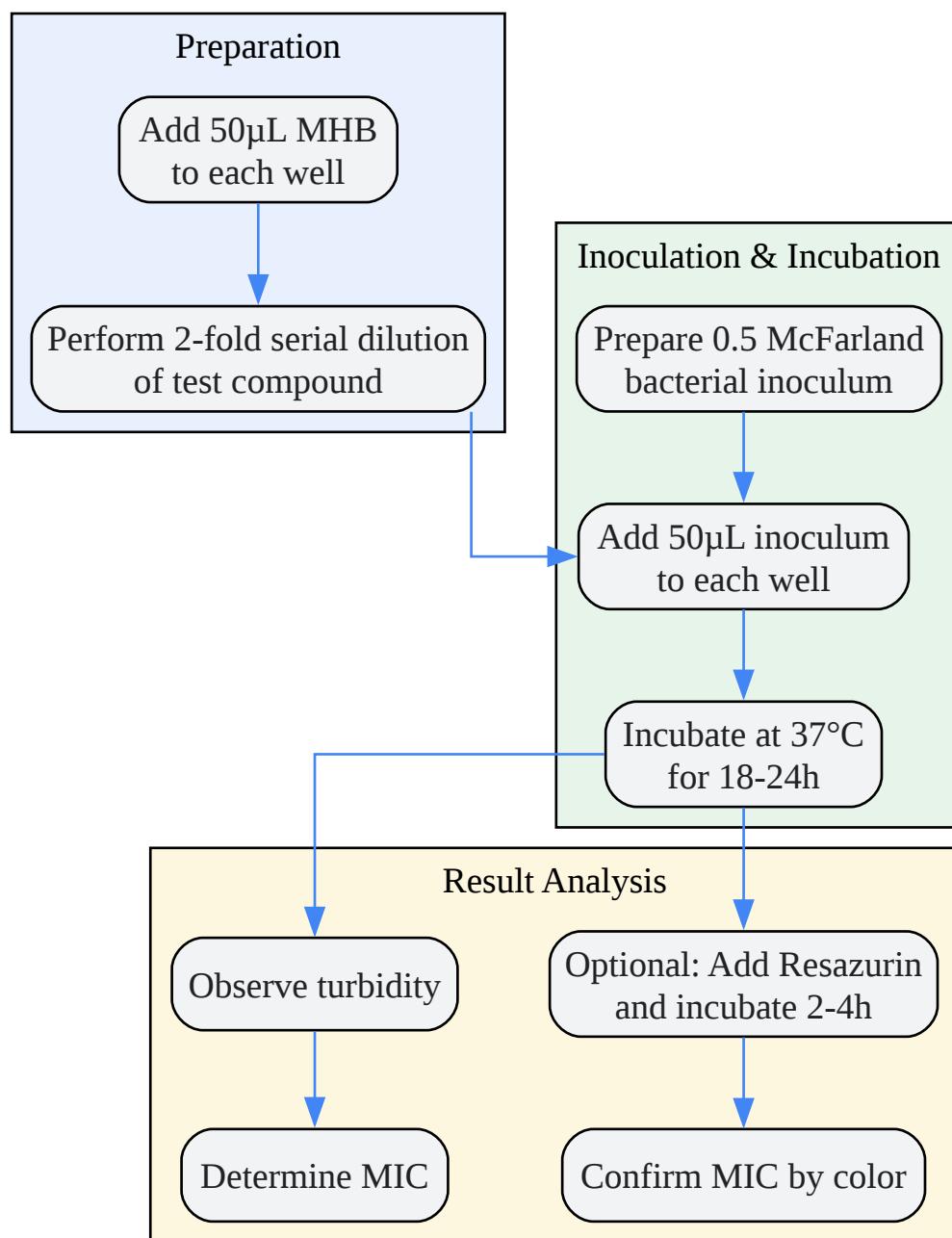
The cyanoacetamide scaffold is a "privileged structure" in medicinal chemistry, and its N-(4-chlorophenyl) derivative is a frequent starting point for novel anticancer agents.[\[4\]](#)[\[5\]](#) Its derivatives have demonstrated potent cytotoxic effects across a range of human cancer cell lines, including prostate (PC3), liver (HepG2), breast (MCF-7), and colon (HCT116).[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mechanism of Action: Induction of Apoptosis and Anti-Angiogenesis

Research has shown that the anticancer effects of **N-(4-Chlorophenyl)-2-cyanoacetamide** derivatives are not merely cytostatic but are actively cytoidal, primarily through the induction of apoptosis.[\[4\]](#)[\[6\]](#)

- **Apoptosis Induction:** Certain N-hetaryl-2-cyanoacetamide derivatives have been shown to significantly up-regulate the expression of key executioner caspases, such as caspase-3 and caspase-9.[\[4\]](#)[\[6\]](#) Activation of this cascade leads to programmed cell death in cancer cells.
- **Anti-Metastatic and Anti-Angiogenic Effects:** The same derivatives have also been found to inhibit the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor invasion and metastasis.[\[6\]](#) Furthermore, they suppress the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1 α) and Vascular Endothelial Growth Factor (VEGF), key regulators of angiogenesis, thereby cutting off the tumor's blood supply.[\[4\]](#)[\[6\]](#)





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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Research

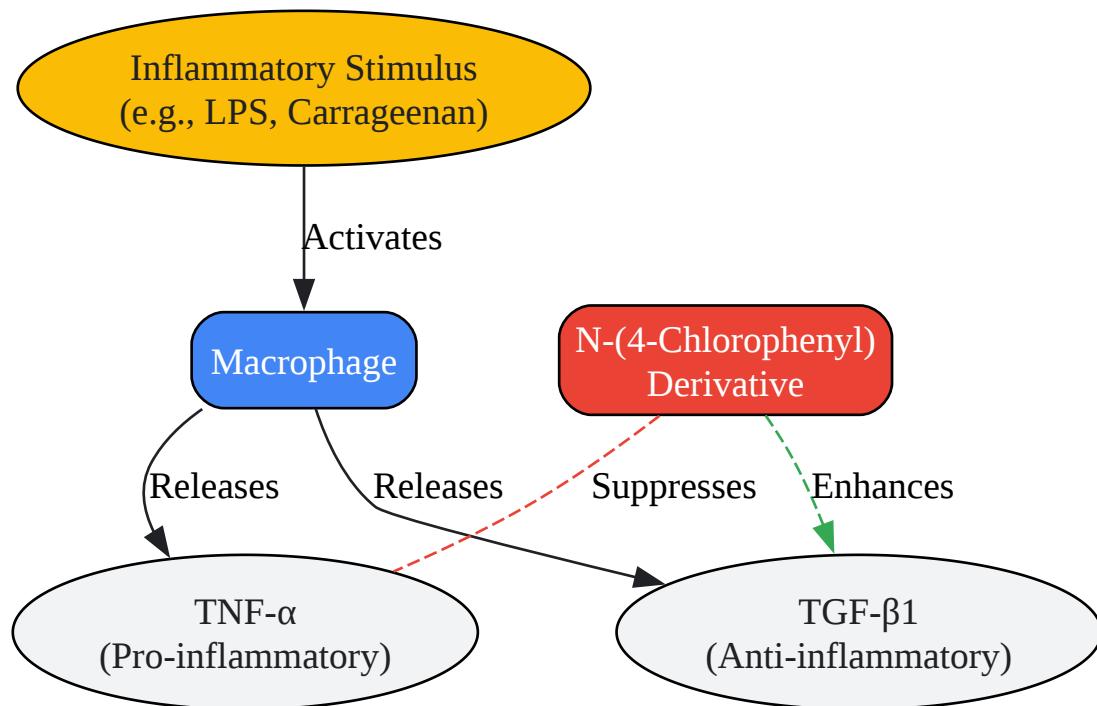
Chronic inflammation is linked to numerous diseases, and the development of new anti-inflammatory agents is a critical area of research. [7][8]Derivatives of N-phenylacetamide and related structures containing a chlorophenyl moiety have shown potential as anti-inflammatory

agents. [7][9]Recent studies on structurally related pyrrole derivatives have demonstrated potent activity, suggesting that the N-(4-chlorophenyl) moiety is a key pharmacophoric feature for this biological effect. [10]

Mechanism of Action: Cytokine Modulation

The anti-inflammatory effects can be mediated through the modulation of key signaling molecules in the inflammatory cascade. For example, some pyrrole derivatives containing the 4-chlorophenyl group have been shown to:

- Suppress Pro-inflammatory Cytokines: Significantly decrease serum levels of Tumor Necrosis Factor-alpha (TNF- α), a major mediator of acute inflammation. [10]* Enhance Anti-inflammatory Cytokines: Increase the production of Transforming Growth Factor-beta 1 (TGF- β 1), a cytokine involved in resolving inflammation and promoting tissue repair. [10]



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Caption: Immunomodulatory effects on cytokine production.

Protocol 4: Carrageenan-Induced Paw Edema Assay in Rats

Objective: To evaluate the *in vivo* acute anti-inflammatory activity of a test compound. This is a classic and well-validated model of localized inflammation. [10] Materials:

- Wistar rats (180-220 g)
- Test compound
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Reference drug (e.g., Diclofenac, 25 mg/kg)
- 1% Carrageenan solution in sterile saline
- Plethysmometer (for measuring paw volume)
- Animal handling equipment

Procedure:

- Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups (n=6 per group): Control (vehicle), Reference (Diclofenac), and Test (compound at various doses, e.g., 10, 20, 40 mg/kg).
- Compound Administration: Administer the test compound, reference drug, or vehicle intraperitoneally (IP) or orally (PO) to the respective groups.
- Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
- Measurement of Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V_0) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
- Data Analysis:
 - Calculate the edema volume (mL) at each time point: $\text{Edema} = V_t - V_0$, where V_t is the volume at time 't'.

- Calculate the percentage of inhibition of edema for each treated group compared to the control group: % Inhibition = $[(\text{Edema_control} - \text{Edema_treated}) / \text{Edema_control}] * 100$.
- Analyze the data using statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significance.

Causality and Self-Validation:

- The carrageenan injection induces a biphasic inflammatory response, allowing for the study of mediators of both early (histamine, serotonin) and late (prostaglandins, cytokines) phases of inflammation.
- Measuring the initial paw volume (V_0) for each animal provides a baseline and accounts for individual variations.
- The inclusion of a standard, clinically used anti-inflammatory drug like Diclofenac validates the model's responsiveness and provides a benchmark for the potency of the test compound.

Conclusion and Future Directions

N-(4-Chlorophenyl)-2-cyanoacetamide has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and versatile reactivity provide a robust platform for generating libraries of novel heterocyclic compounds. The consistent emergence of its derivatives as potent anticancer, antimicrobial, and anti-inflammatory agents underscores its importance. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on exploring novel therapeutic targets for this promising class of compounds. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to harness the full potential of **N-(4-Chlorophenyl)-2-cyanoacetamide** in the ongoing quest for new and effective medicines.

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